molecular formula C8H11ClN2O B6248112 [2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol CAS No. 2408964-41-8

[2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol

Cat. No.: B6248112
CAS No.: 2408964-41-8
M. Wt: 186.6
InChI Key:
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Description

[2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol is a chemical compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, an isopropyl group at the 6-position, and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Chlorination: The pyrimidine ring is chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus oxychloride.

    Alkylation: The 6-position is alkylated with isopropyl bromide or isopropyl chloride in the presence of a base like potassium carbonate.

    Hydroxymethylation: The 4-position is functionalized with a hydroxymethyl group using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: [2-chloro-6-(propan-2-yl)pyrimidin-4-yl]formaldehyde or [2-chloro-6-(propan-2-yl)pyrimidin-4-yl]carboxylic acid.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: [2-substituted-6-(propan-2-yl)pyrimidin-4-yl]methanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. Its structural features make it a candidate for investigating interactions with nucleic acids and proteins.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry

Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-chloro-4-(hydroxymethyl)pyrimidin-5-yl]methanol
  • [2-chloro-6-(methyl)pyrimidin-4-yl]methanol
  • [2-chloro-6-(ethyl)pyrimidin-4-yl]methanol

Uniqueness

Compared to similar compounds, [2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity profiles, making it a distinct entity in chemical and biological research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

CAS No.

2408964-41-8

Molecular Formula

C8H11ClN2O

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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